2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5OS/c24-15-8-10-16(11-9-15)26-22-18-5-1-2-6-19(18)27-23(28-22)31-14-17-13-21(30)29-12-4-3-7-20(29)25-17/h1-13H,14H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVZIOHWWHKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One efficient approach is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which can be executed under mild reaction conditions and highlights broad functional group tolerance . This method allows for the synthesis of various derivatives in high yields (up to 95%) and can be scaled up for industrial production.
Chemical Reactions Analysis
2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Ullmann-type C–N cross-coupling, to form multi-substituted derivatives.
Scientific Research Applications
2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural differences and key properties of analogous compounds:
Physicochemical and Pharmacokinetic Considerations
- Sulfur vs. Oxygen Linkers : Sulfanylmethyl bridges (as in the target compound) may confer greater flexibility and redox sensitivity compared to ether or amine linkers, influencing target engagement and off-target effects .
Selectivity and Target Interactions
- Quinazoline Derivatives: Compounds like ’s 6-(4-fluorophenyl)-2-[(4-methylquinazolinyl)amino]pyrimidinone mimic EGFR inhibitors (e.g., gefitinib), where the methyl group fine-tunes kinase selectivity . The target compound’s sulfanyl bridge could disrupt this selectivity by introducing steric hindrance.
- Imidazo[1,2-a]pyrimidines: ’s morpholinophenyl-substituted analogue highlights the role of bulky substituents in shifting selectivity (e.g., from p38α MAPK to other kinases) . The target compound’s smaller fluorine substituent may retain broader kinase affinity.
Q & A
Q. What are the optimized synthetic routes for preparing 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis of this compound involves multi-step reactions, including:
- Ullmann-type C–N coupling : CuI-catalyzed cross-coupling for introducing the 4-fluorophenylamino group to the quinazoline core (similar to methods in ).
- Sulfanyl-methyl linkage : Thiolation using reagents like PhSeSePh (as in ) or disulfide intermediates under mild oxidative conditions.
- Purification : Column chromatography (e.g., silica gel) and recrystallization for isolating high-purity products (yields: 67–96% reported for analogous compounds) .
Q. How can structural characterization be reliably performed for this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and purity (e.g., δ 7.74 ppm for aromatic protons in ).
- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., deviations < 2 ppm in ).
- X-ray crystallography : SHELX software () for resolving ambiguous stereochemistry or confirming sulfanyl-methyl connectivity.
Advanced Research Questions
Q. How can mechanistic insights into the compound’s biological activity be investigated?
- Molecular docking : Use computational tools (e.g., AutoDock Vina) to model interactions with kinase targets (e.g., EGFR), leveraging the 4-fluorophenyl group’s electron-withdrawing effects for binding affinity .
- Enzyme inhibition assays : Measure IC values against tyrosine kinases, comparing with structurally similar derivatives (e.g., pyrimidinone analogs in ).
Q. What experimental designs are suitable for resolving contradictions in biological data across studies?
- Comparative bioassays : Standardize assay conditions (e.g., cell lines, ATP concentrations) to minimize variability. For example, uses human skin fibroblasts to assess antipsychotic effects of fluorophenyl derivatives.
- Dose-response curves : Analyze EC/IC trends across multiple replicates (≥4 replicates recommended in ).
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify substituents (e.g., replacing 4-fluorophenyl with 3-fluorophenyl or methoxyphenyl) and evaluate activity shifts (see for fluorophenyl variants).
- Substitution effects : Fluorine’s electronegativity enhances metabolic stability and target binding (e.g., highlights fluorobenzyl groups improving affinity).
Q. What methodologies are recommended for assessing environmental or metabolic stability?
- Environmental fate studies : Apply protocols from to track degradation pathways (e.g., hydrolysis, photolysis) in simulated ecosystems.
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes, noting sulfanyl-methyl oxidation as a potential liability.
Methodological Troubleshooting
Q. How to address low yields in the sulfanylation step?
Q. How to resolve NMR spectral overlaps in aromatic regions?
- 2D NMR : Employ - HSQC or COSY to distinguish overlapping signals (e.g., pyrido[1,2-a]pyrimidinone protons at δ 7.16–9.07 ppm in ).
- Deuteration : Exchange labile protons (e.g., NH groups) with deuterium to simplify spectra.
Data Analysis and Reporting
Q. How should crystallographic data be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
